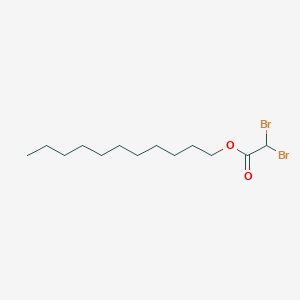
Undecyl dibromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl dibromoacetate is an organic compound with the molecular formula C13H24Br2O2 . It is characterized by the presence of two bromine atoms and an ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with undecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl dibromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms in this compound can be replaced by nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield dibromoacetic acid and undecanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) solvent.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products
Nucleophilic substitution: Substituted derivatives of this compound.
Reduction: Undecyl alcohol and dibromoacetic acid.
Hydrolysis: Dibromoacetic acid and undecanol.
Applications De Recherche Scientifique
Undecyl dibromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of undecyl dibromoacetate involves its reactivity towards nucleophiles due to the presence of bromine atoms. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines are attached. This results in the formation of new chemical bonds and the substitution of the bromine atoms with other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of an undecyl group.
Methyl bromoacetate: Contains a methyl group instead of an undecyl group.
Bromoacetic acid: The parent acid of undecyl dibromoacetate.
Uniqueness
This compound is unique due to its long undecyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs
Propriétés
Numéro CAS |
90146-91-1 |
|---|---|
Formule moléculaire |
C13H24Br2O2 |
Poids moléculaire |
372.14 g/mol |
Nom IUPAC |
undecyl 2,2-dibromoacetate |
InChI |
InChI=1S/C13H24Br2O2/c1-2-3-4-5-6-7-8-9-10-11-17-13(16)12(14)15/h12H,2-11H2,1H3 |
Clé InChI |
GBLBKXOXACIHHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


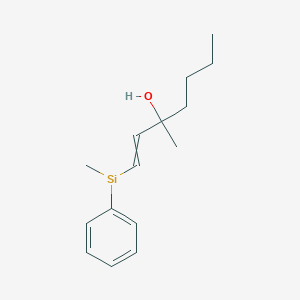
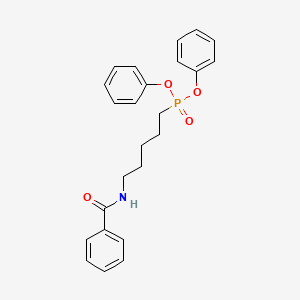
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
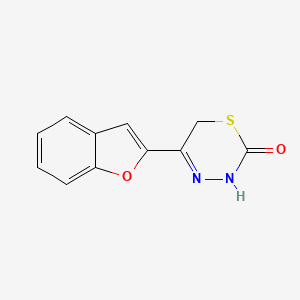
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)


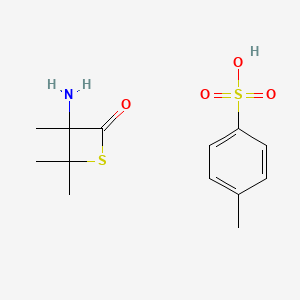
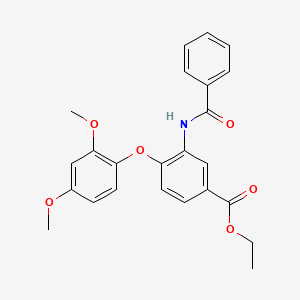
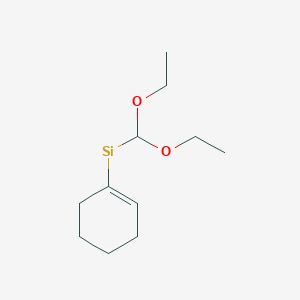
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
